2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a complex organic compound that features a sulfonamide group, a pyrazine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Cyclohexyl group attachment: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Pyrazine ring incorporation: The pyrazine ring can be attached through an etherification reaction, where a hydroxyl group on the cyclohexyl ring reacts with a pyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions could target the pyrazine ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclohexyl and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The sulfonamide group suggests potential biological activity, as sulfonamides are known for their antibacterial properties. This compound could be investigated for similar effects.
Medicine
Given its structural features, the compound might be explored as a drug candidate, particularly for its potential to interact with biological targets such as enzymes or receptors.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The sulfonamide group could mimic natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with known antibacterial properties.
Cyclohexylamine: A compound featuring a cyclohexyl group, used in various chemical syntheses.
Pyrazinamide: A pyrazine derivative with antitubercular activity.
Uniqueness
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-18(23(2,20)21)10-13(19)17-11-3-5-12(6-4-11)22-14-9-15-7-8-16-14/h7-9,11-12H,3-6,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRYHRZHXFZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)OC2=NC=CN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.